((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine
Overview
Description
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)glycine is an organic compound that features a biphenyl structure with a chloro substituent and a sulfonyl group attached to a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)glycine typically involves the following steps:
Formation of 4’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride: This can be achieved by reacting 4-chlorobiphenyl with chlorosulfonic acid in the presence of a catalyst such as ferric chloride.
Reaction with Glycine: The resulting 4’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride is then reacted with glycine under basic conditions to form ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)glycine.
Industrial Production Methods
Industrial production of ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)glycine follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)glycine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl structure can participate in electrophilic aromatic substitution reactions, where the chloro and sulfonyl groups influence the reactivity and orientation of the substitution.
Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), sulfuric acid, and nitric acid.
Nucleophilic Substitution: Reagents such as sodium hydroxide, amines, and thiols are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted biphenyl derivatives.
Nucleophilic Substitution: Products include sulfonamide and sulfonate derivatives.
Scientific Research Applications
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)glycine has several scientific research applications:
Mechanism of Action
The mechanism of action of ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)glycine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity . Additionally, the biphenyl structure allows for hydrophobic interactions with lipid membranes and other hydrophobic regions in biological systems .
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-[1,1’-biphenyl]-4-sulfonyl fluoride: Similar structure but with a fluoride substituent instead of glycine.
4’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride: Precursor to ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)glycine.
4,4’-Bis(4-chlorophenyl)sulfonyl-1,1’-biphenyl: Contains two sulfonyl groups and is used in polymer synthesis.
Uniqueness
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)glycine is unique due to the presence of the glycine moiety, which imparts additional functionality and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)phenyl]sulfonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-12-5-1-10(2-6-12)11-3-7-13(8-4-11)21(19,20)16-9-14(17)18/h1-8,16H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCYZTUZASOKFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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